Trk II-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

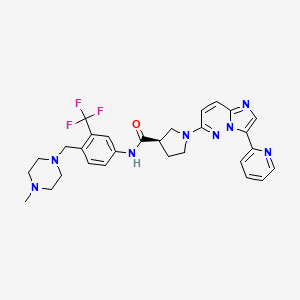

Molecular Formula |

C29H31F3N8O |

|---|---|

Molecular Weight |

564.6 g/mol |

IUPAC Name |

(3R)-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-1-(3-pyridin-2-ylimidazo[1,2-b]pyridazin-6-yl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C29H31F3N8O/c1-37-12-14-38(15-13-37)18-20-5-6-22(16-23(20)29(30,31)32)35-28(41)21-9-11-39(19-21)27-8-7-26-34-17-25(40(26)36-27)24-4-2-3-10-33-24/h2-8,10,16-17,21H,9,11-15,18-19H2,1H3,(H,35,41)/t21-/m1/s1 |

InChI Key |

WYCSRUVPJUYDGP-OAQYLSRUSA-N |

Isomeric SMILES |

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)[C@@H]3CCN(C3)C4=NN5C(=NC=C5C6=CC=CC=N6)C=C4)C(F)(F)F |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3CCN(C3)C4=NN5C(=NC=C5C6=CC=CC=N6)C=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Trk II-IN-1: A Technical Guide to Binding Affinity and Kinetic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk II-IN-1 is a potent, type II inhibitor of the Tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC. These receptor tyrosine kinases are critical mediators of neuronal survival, differentiation, and synaptic plasticity, primarily through activation by neurotrophins. Dysregulation of Trk signaling has been implicated in various cancers and neurological disorders, making Trk inhibitors a significant area of therapeutic research. This technical guide provides a comprehensive overview of the binding characteristics of this compound, with a focus on its affinity and the methodologies used to determine its binding kinetics.

Binding Affinity of this compound

This compound demonstrates high affinity for the Trk family of kinases, as well as other related kinases. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, have been determined through various biochemical assays.

| Target | IC50 (nM) |

| TrkA | 3.3 |

| TrkB | 6.4 |

| TrkC | 4.3 |

| TrkA G667C | 9.4 |

| FLT3 | 1.3 |

| RET | 9.9 |

| VEGFR2 | 71.1 |

Table 1: IC50 values of this compound against various kinases. This data highlights the potent and relatively selective inhibitory profile of this compound.

Binding Kinetics of this compound

Experimental Protocols for Binding Kinetic Analysis

The following are detailed methodologies for key experiments that can be utilized to characterize the binding kinetics of this compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It is a powerful tool for determining the k_on_ and k_off_ of an inhibitor.

Experimental Workflow:

Protocol:

-

Immobilization of Trk Kinase:

-

The purified recombinant Trk kinase (e.g., TrkA, TrkB, or TrkC) is covalently immobilized onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

The kinase is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a final concentration of 20-50 µg/mL.

-

The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The diluted kinase is injected over the activated surface until the desired immobilization level is reached.

-

Remaining active sites on the surface are deactivated with an injection of ethanolamine.

-

-

Binding Analysis:

-

A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

-

Serial dilutions of this compound are prepared in the running buffer, typically ranging from low nanomolar to micromolar concentrations.

-

Each concentration of the inhibitor is injected over the immobilized kinase surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

-

The change in the refractive index at the sensor surface, which is proportional to the amount of bound inhibitor, is monitored in real-time and recorded as a sensorgram.

-

-

Data Analysis:

-

The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association (k_on_) and dissociation (k_off_) rate constants are determined by fitting the sensorgram data to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (K_d_) is calculated as the ratio of k_off_ to k_on_.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d_), stoichiometry (n), and enthalpy (ΔH).

Experimental Workflow:

Protocol:

-

Sample Preparation:

-

Purified Trk kinase is dialyzed against the experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to ensure buffer matching.

-

This compound is dissolved in the same dialysis buffer to the desired concentration.

-

The concentrations of both the protein and the inhibitor are accurately determined.

-

-

ITC Experiment:

-

The sample cell is filled with the Trk kinase solution (typically at a concentration of 10-50 µM).

-

The injection syringe is loaded with the this compound solution (typically at a concentration 10-20 fold higher than the protein).

-

A series of small injections of the inhibitor into the sample cell is performed at a constant temperature.

-

The heat released or absorbed upon each injection is measured by the instrument.

-

-

Data Analysis:

-

The heat change per injection is integrated and plotted against the molar ratio of the inhibitor to the protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_d_), stoichiometry (n), and enthalpy of binding (ΔH).

-

Signaling Pathways

This compound, as a type II inhibitor, binds to the inactive "DFG-out" conformation of the kinase domain. This prevents the ATP binding and subsequent autophosphorylation of the Trk receptor, thereby blocking downstream signaling cascades.

Conclusion

This compound is a potent inhibitor of the Trk family of receptor tyrosine kinases with high affinity. While its IC50 values are well-established, a comprehensive understanding of its binding kinetics is essential for optimizing its therapeutic potential. The experimental protocols detailed in this guide, particularly Surface Plasmon Resonance and Isothermal Titration Calorimetry, provide robust frameworks for elucidating the association and dissociation rates of this compound. Such kinetic data, in conjunction with its known affinity, will offer a more complete picture of its mechanism of action and facilitate the development of more effective and durable Trk-targeted therapies.

Trk II-IN-1: A Technical Guide to its Selectivity Profile Against TrkA, TrkB, and TrkC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the selectivity profile of Trk II-IN-1, a potent type II inhibitor of the Tropomyosin receptor kinase (Trk) family. The document summarizes the inhibitory activity of this compound against TrkA, TrkB, and TrkC, outlines a representative experimental protocol for determining kinase inhibition, and visually details the distinct signaling pathways associated with each Trk receptor. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working with Trk inhibitors.

Introduction to Trk Receptors and this compound

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play crucial roles in the development and function of the nervous system.[1][2] They are activated by neurotrophins, a family of growth factors, with nerve growth factor (NGF) preferentially binding to TrkA, brain-derived neurotrophic factor (BDNF) and neurotrophin-4 (NT-4) to TrkB, and neurotrophin-3 (NT-3) primarily to TrkC. Dysregulation of Trk signaling has been implicated in various neurological disorders and cancers, making them attractive therapeutic targets.

This compound is a small molecule inhibitor that targets the ATP-binding site of Trk kinases. As a type II inhibitor, it binds to the kinase in its inactive "DFG-out" conformation, a feature that can contribute to its selectivity profile. Understanding the precise inhibitory activity of compounds like this compound against each Trk family member is critical for developing targeted therapies with minimal off-target effects.

Selectivity Profile of this compound

The inhibitory potency of this compound against each Trk receptor isoform is a key determinant of its therapeutic potential and potential side effects. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

| Target Kinase | IC50 (nM) |

| TrkA | 3.3 |

| TrkB | 6.4 |

| TrkC | 4.3 |

This data indicates that this compound is a potent pan-Trk inhibitor with low nanomolar activity against all three family members. It exhibits a slight preference for TrkA over TrkC and TrkB.

Experimental Protocols: Determination of Kinase Inhibition

While the precise experimental protocol used to generate the IC50 values for this compound is not publicly available, a representative biochemical kinase assay protocol for determining the IC50 of a type II Trk inhibitor is detailed below. This protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Materials and Reagents

-

Recombinant human TrkA, TrkB, and TrkC kinase domains

-

This compound (or other test inhibitor)

-

Myelin Basic Protein (MBP) or a suitable peptide substrate

-

ATP

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

384-well white assay plates

-

Multichannel pipettes or automated liquid handler

-

Plate reader capable of measuring luminescence

Assay Procedure

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:5 dilutions to create a dose-response curve. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Kinase Reaction Setup:

-

In a 384-well plate, add 2.5 µL of the serially diluted this compound or DMSO (for control wells).

-

Add 2.5 µL of a solution containing the Trk kinase (TrkA, TrkB, or TrkC) at a pre-determined optimal concentration in kinase reaction buffer.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate (e.g., MBP) and ATP at their respective optimal concentrations in kinase reaction buffer.

-

The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection of Kinase Activity:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.

-

Trk Signaling Pathways

Upon activation by their respective neurotrophin ligands, Trk receptors dimerize and autophosphorylate on specific tyrosine residues in their intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that regulate cell survival, proliferation, differentiation, and synaptic plasticity. The three major signaling pathways activated by Trk receptors are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.

TrkA Signaling Pathway

Caption: TrkA signaling cascade.

TrkB Signaling Pathway

Caption: TrkB signaling cascade.

TrkC Signaling Pathway

Caption: TrkC signaling cascade.

Experimental Workflow for Kinase Selectivity Profiling

Caption: Kinase selectivity profiling workflow.

Conclusion

This compound is a potent, low-nanomolar pan-Trk inhibitor with a slight preference for TrkA. The determination of its inhibitory activity relies on robust biochemical assays, such as the ADP-Glo™ kinase assay, which provide quantitative measures of enzyme inhibition. The downstream signaling pathways of TrkA, TrkB, and TrkC, while sharing common core components, are initiated by different neurotrophins and can have distinct physiological outcomes. A thorough understanding of the selectivity profile and the signaling pathways modulated by Trk inhibitors is essential for the rational design and development of targeted therapies for a range of neurological and oncological diseases. This technical guide provides a foundational overview to aid researchers in their exploration of Trk-targeted therapeutics.

References

Unveiling the Off-Target Profile of Trk II-IN-1: A Technical Guide to Its Interaction with FLT3, RET, and VEGFR2

For Immediate Release

This technical guide provides an in-depth analysis of the off-target effects of Trk II-IN-1, a potent type II inhibitor of Tropomyosin receptor kinases (Trks), on three critical receptor tyrosine kinases: FMS-like tyrosine kinase 3 (FLT3), Rearranged during transfection (RET), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and development.

Executive Summary

This compound is a powerful research tool for investigating Trk-driven cancers.[1] However, a comprehensive understanding of its kinase selectivity is paramount for accurate interpretation of experimental results and for anticipating potential polypharmacological effects. This guide summarizes the quantitative inhibitory activity of this compound against FLT3, RET, and VEGFR2, provides detailed experimental protocols for assessing these interactions, and visualizes the relevant biological and experimental frameworks.

Quantitative Analysis of Off-Target Activity

This compound exhibits potent, nanomolar inhibitory activity against its primary Trk targets.[1] Concurrently, it demonstrates significant off-target inhibition of FLT3, RET, and VEGFR2, as detailed in the table below. The half-maximal inhibitory concentration (IC50) values indicate that this compound is a highly potent inhibitor of FLT3, a potent inhibitor of RET, and a moderately potent inhibitor of VEGFR2.

| Target Kinase | IC50 (nM) | Potency Classification |

| FLT3 | 1.3 | High Potency |

| RET | 9.9 | Potent |

| VEGFR2 | 71.1 | Moderate Potency |

Table 1: In vitro inhibitory activity of this compound against off-target kinases. Data sourced from commercially available information.[1][2][3]

Experimental Protocols

To facilitate the independent verification and further investigation of these off-target effects, this section provides detailed methodologies for key biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against FLT3, RET, and VEGFR2 by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human FLT3, RET, or VEGFR2 kinase (e.g., from Promega, BPS Bioscience)

-

Appropriate substrate:

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]

-

Dithiothreitol (DTT)

-

ATP

-

96-well white plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a 2X kinase assay buffer.

-

Prepare a solution of the respective kinase in 1X kinase assay buffer. The final concentration will need to be optimized for each kinase to ensure the assay is in the linear range.

-

Prepare a solution of the substrate in 1X kinase assay buffer.

-

Prepare a serial dilution of this compound in 1X kinase assay buffer with a constant final DMSO concentration (e.g., 1%).

-

Prepare a 2X ATP solution in 1X kinase assay buffer. The concentration should be at or near the Km of the respective kinase for ATP.

-

-

Assay Plate Setup:

-

Add 5 µL of the this compound serial dilutions or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add 10 µL of the kinase/substrate mixture to each well.

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

-

Kinase Reaction Initiation:

-

Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.

-

-

Signal Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no kinase control) from all readings.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the ability of this compound to inhibit the autophosphorylation of FLT3, RET, or VEGFR2 in a cellular context.

Materials:

-

Cell lines expressing the target kinase:

-

FLT3: MV4-11 or MOLM-14 (human acute myeloid leukemia cell lines with endogenous FLT3-ITD mutation)

-

RET: Cell lines engineered to overexpress RET.

-

VEGFR2: Human Umbilical Vein Endothelial Cells (HUVECs)

-

-

Appropriate cell culture medium and supplements.

-

Ligands for stimulation (if required):

-

VEGFR2: VEGF-A

-

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

Western blotting equipment.

-

Primary antibodies:

-

Anti-phospho-FLT3 (Tyr591)

-

Anti-total FLT3

-

Anti-phospho-RET (e.g., Tyr905)

-

Anti-total RET

-

Anti-phospho-VEGFR2 (e.g., Tyr1175)

-

Anti-total VEGFR2

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells and allow them to adhere (for adherent cells) or reach a suitable density (for suspension cells).

-

For ligand-stimulated kinases (e.g., VEGFR2 in HUVECs), serum-starve the cells for several hours before treatment.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).

-

For ligand-stimulated kinases, add the appropriate ligand (e.g., VEGF-A for HUVECs) for a short period (e.g., 5-15 minutes) before cell lysis.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies against the total kinase and a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated kinase signal to the total kinase signal and the loading control.

-

Express the results as a percentage of the vehicle-treated control and plot against the this compound concentration to visualize the dose-dependent inhibition.

-

Visualizations

The following diagrams illustrate the key signaling pathways, the experimental workflow for determining off-target kinase inhibition, and the binding mode of a type II inhibitor.

Figure 1: Simplified signaling pathways of FLT3, RET, and VEGFR2.

Figure 2: General experimental workflow for assessing off-target kinase inhibition.

Figure 3: Schematic representation of a type II inhibitor binding mode.

Conclusion

This compound is a valuable chemical probe for studying Trk biology; however, its off-target activities against FLT3, RET, and VEGFR2 must be considered for the rigorous interpretation of experimental data. The information presented in this technical guide provides a foundational resource for researchers to understand, evaluate, and account for these off-target effects in their studies. The provided protocols offer a starting point for the independent assessment of this compound's selectivity profile, contributing to more robust and reproducible scientific findings.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. HTScan® Ret Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

The Emergence of Trk II-IN-1: A Type II Inhibitor Combating Resistance in TRK-Driven Cancers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that have emerged as critical targets in oncology, particularly in cancers harboring NTRK gene fusions. While first-generation TRK inhibitors like larotrectinib and entrectinib have shown significant clinical efficacy, the development of acquired resistance, often through mutations in the kinase domain, necessitates the development of next-generation inhibitors. This technical guide details the discovery, synthesis, and biological evaluation of Trk II-IN-1, a potent and selective type II TRK inhibitor designed to overcome clinical resistance mechanisms. This document provides a comprehensive overview of the synthetic route, in vitro and cellular activity, and the signaling pathways modulated by this compound. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Introduction: The Therapeutic Promise and Challenges of Targeting TRK

The Tropomyosin receptor kinase (TRK) family, comprising TrkA, TrkB, and TrkC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors play a crucial role in the development and function of the nervous system.[1] However, chromosomal rearrangements leading to fusions of the NTRK genes with various partners result in the expression of chimeric TRK fusion proteins with constitutively active kinase domains. These fusion proteins are oncogenic drivers in a wide range of adult and pediatric cancers, making TRK a prime target for cancer therapy.[2]

The development of first-generation, ATP-competitive (type I) TRK inhibitors has been a significant advancement in precision oncology. However, the emergence of acquired resistance, frequently driven by mutations in the TRK kinase domain, limits the long-term efficacy of these agents.[3] One of the key resistance mechanisms involves mutations in the xDFG motif of the kinase, which can favor a "DFG-out" inactive conformation. This conformational change reduces the binding affinity of type I inhibitors, which preferentially bind to the "DFG-in" active conformation.[3]

This challenge has spurred the development of type II TRK inhibitors, which are designed to bind to and stabilize the inactive "DFG-out" conformation. This different binding mode allows type II inhibitors to be effective against certain resistance mutations that render type I inhibitors ineffective. This compound is a novel, potent, and selective type II inhibitor of the TRK family of kinases.[4]

Discovery of this compound: A Strategy to Overcome Resistance

The discovery of this compound was the result of a targeted effort to develop a new class of TRK inhibitors capable of overcoming the clinical resistance mediated by xDFG mutations.[3] The development strategy focused on designing a molecule that could specifically bind to the inactive "DFG-out" conformation of the TRK kinase domain.

The starting point for the design of this compound was a hybridization strategy, combining structural elements of known kinase inhibitors. The core scaffold selected was a pyrazolo[1,5-a]pyrimidine, a privileged structure in kinase inhibitor design.[5] Structure-activity relationship (SAR) studies were conducted on a series of 6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-based derivatives. Through iterative chemical synthesis and biological testing, the SAR was elucidated, leading to the identification of this compound (also referred to as compound 12d in the primary literature) as a lead candidate with potent inhibitory activity against wild-type TRK kinases and, crucially, against the clinically relevant TRKA G667C mutant.[4]

Synthesis of this compound

The synthesis of this compound is based on the construction of the core pyrazolo[1,5-a]pyrimidine scaffold, followed by functionalization with the key side chains that confer its unique activity and selectivity profile. While the exact, detailed experimental protocol for this compound is proprietary to its discoverers, a general synthetic route can be outlined based on established methods for the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives.[6][7]

The synthesis would likely involve a multi-step process starting with the formation of a substituted aminopyrazole intermediate. This intermediate would then be cyclized with a suitable three-carbon synthon to form the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, would be employed to install the aryl and other substituent groups at the desired positions of the core structure. The final steps would involve the introduction of the side chain containing the piperazine moiety.

Biological Evaluation of this compound

This compound has been demonstrated to be a potent inhibitor of the TRK kinase family and other related kinases. Its inhibitory activity has been characterized in both biochemical and cellular assays.

In Vitro Kinase Inhibition

The inhibitory potency of this compound against a panel of kinases was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) |

| TrkA | 3.3[8] |

| TrkB | 6.4[8] |

| TrkC | 4.3[8] |

| TrkA G667C Mutant | 9.4[8] |

| FLT3 | 1.3[8] |

| RET | 9.9[8] |

| VEGFR2 | 71.1[8] |

| Table 1: In vitro inhibitory activity of this compound against a panel of kinases. |

These data demonstrate that this compound is a potent, low-nanomolar inhibitor of all three TRK family members. Importantly, it retains potent activity against the TrkA G667C resistance mutation.[8] The compound also shows significant activity against other clinically relevant kinases such as FLT3 and RET.

Cellular Activity

The cellular activity of this compound was evaluated in engineered cell lines expressing TRK fusion proteins. The compound potently suppressed the proliferation of Ba/F3 cells stably transformed with wild-type and mutant TRK fusion proteins.[4]

Signaling Pathways and Experimental Workflows

TRK Signaling Pathway

The TRK receptors are activated by neurotrophins, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events through three major pathways: the Ras/MAPK pathway, the PI3K/AKT pathway, and the PLCγ pathway. These pathways are crucial for cell survival, proliferation, and differentiation.[6] In cancer, the constitutive activation of these pathways by TRK fusion proteins drives tumor growth and survival. This compound inhibits the initial autophosphorylation of the TRK receptor, thereby blocking all downstream signaling.

Figure 1: Simplified TRK signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Kinase Assay

A common method for determining the in vitro potency of kinase inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the inhibition of kinase activity by quantifying the amount of phosphorylated substrate.

Figure 2: General workflow for an in vitro TR-FRET kinase inhibition assay.

Experimental Workflow: Cellular Phosphorylation Assay

To assess the activity of this compound in a cellular context, a western blot-based or ELISA-based phosphorylation assay can be performed. This assay measures the ability of the compound to inhibit the autophosphorylation of TRK and the phosphorylation of downstream signaling proteins in cells.

Figure 3: General workflow for a cellular TRK phosphorylation assay.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies in the field and may require optimization for specific experimental conditions.

In Vitro TR-FRET Kinase Assay

This protocol is a general guideline for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay.

Materials:

-

Recombinant human TrkA, TrkB, TrkC, and TrkA G667C kinase

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (serially diluted in DMSO)

-

Europium-labeled anti-phosphotyrosine antibody (Donor)

-

Streptavidin-allophycocyanin (SA-APC) (Acceptor)

-

384-well low-volume black plates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a kinase/substrate/ATP mixture in assay buffer. The final concentrations of each component should be optimized for the specific kinase being tested.

-

Add 8 µL of the kinase/substrate/ATP mixture to each well to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Prepare a detection solution containing the europium-labeled anti-phosphotyrosine antibody and SA-APC in a suitable buffer.

-

Add 10 µL of the detection solution to each well to stop the reaction.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular TRK Phosphorylation Assay (Western Blot)

This protocol describes the analysis of TRK phosphorylation in cells treated with this compound.

Materials:

-

Cancer cell line expressing a TRK fusion protein (e.g., KM12 cells)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-TRK, anti-total-TRK, anti-phospho-ERK, anti-total-ERK, and an antibody for a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Seed the TRK fusion-positive cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 2-4 hours.

-

Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatants.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-TRK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies for total TRK and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion

This compound represents a significant advancement in the development of therapies for TRK-driven cancers. As a potent and selective type II inhibitor, it demonstrates the ability to overcome a key mechanism of clinical resistance to first-generation TRK inhibitors. The data presented in this guide highlight its promising preclinical activity and provide a foundation for further investigation. The detailed experimental protocols included herein are intended to empower researchers to further explore the potential of this compound and to aid in the development of the next generation of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

Trk II-IN-1: A Type II Inhibitor Targeting Tropomyosin Receptor Kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in the development and function of the nervous system. The Trk family consists of three members: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors are activated by neurotrophins, leading to the downstream activation of signaling pathways such as the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are vital for cell survival, proliferation, and differentiation. Dysregulation of Trk signaling, often through chromosomal rearrangements leading to gene fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric cancers. This has spurred the development of targeted Trk inhibitors as a therapeutic strategy.

Trk II-IN-1 is a potent, small-molecule inhibitor of the Trk kinase family. It is classified as a type II inhibitor, a class of compounds that bind to the inactive "DFG-out" conformation of the kinase domain. This binding mode provides a distinct mechanism of action compared to type I inhibitors, which target the active "DFG-in" conformation. Notably, type II inhibitors like this compound can be effective against certain mutations that confer resistance to type I inhibitors, such as the xDFG mutations. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Inhibitory Profile of this compound

This compound demonstrates potent inhibitory activity against all three members of the Trk family (TrkA, TrkB, and TrkC). It also shows efficacy against the TrkA G667C mutant, a mutation that can confer resistance to some type I inhibitors. In addition to its primary targets, this compound exhibits inhibitory activity against other kinases, including FLT3, RET, and VEGFR2. The inhibitory potency of this compound is summarized in the tables below.

Biochemical Inhibitory Activity

| Target | IC50 (nM) |

| TrkA | 3.3[1][2] |

| TrkB | 6.4[1][2] |

| TrkC | 4.3[1][2] |

| TrkA G667C | 9.4[1][2] |

| FLT3 | 1.3[1][2] |

| RET | 9.9[1][2] |

| VEGFR2 | 71.1[1][2] |

Note: Ki (inhibition constant) and Kd (dissociation constant) values for this compound are not publicly available at the time of this writing.

Cellular Inhibitory Activity

| Cell Line | Target | IC50 (nM) |

| Ba/F3-CD74-TRKA | TrkA Fusion | 26.1 |

| Ba/F3-ETV6-TRKB | TrkB Fusion | 44.7 |

| Ba/F3-ETV6-TRKC | TrkC Fusion | 15.7 |

Note: Pharmacokinetic data for this compound, such as bioavailability, half-life, and Cmax, are not publicly available at the time of this writing.

Mechanism of Action: Type II Inhibition

Kinase inhibitors are broadly classified based on their binding mode to the kinase domain. This compound is a type II inhibitor, which is characterized by its interaction with the inactive, "DFG-out" conformation of the kinase. In this conformation, the aspartate (D) residue of the conserved DFG motif is flipped out of its canonical position, creating a hydrophobic pocket adjacent to the ATP-binding site. Type II inhibitors, like this compound, extend into this allosteric pocket, effectively locking the kinase in an inactive state. This contrasts with type I inhibitors, which bind to the active "DFG-in" conformation and are purely ATP-competitive. The ability of type II inhibitors to bind to this inactive conformation can be advantageous in overcoming resistance mutations that affect the ATP-binding pocket and destabilize the active conformation.

Caption: Type I vs. Type II kinase inhibition binding modes.

Trk Signaling Pathway and Inhibition by this compound

Activation of Trk receptors by their respective neurotrophin ligands initiates a cascade of intracellular signaling events. Upon ligand binding, the receptors dimerize and autophosphorylate on specific tyrosine residues within their kinase domains. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of three major downstream signaling pathways:

-

RAS/MAPK Pathway: Primarily involved in cell proliferation and differentiation.

-

PI3K/AKT Pathway: Crucial for cell survival and inhibition of apoptosis.

-

PLCγ Pathway: Regulates intracellular calcium levels and activates Protein Kinase C (PKC).

This compound, by binding to the inactive conformation of the Trk kinase domain, prevents the initial autophosphorylation event, thereby blocking the activation of all downstream signaling pathways.

Caption: Trk signaling pathway and point of inhibition by this compound.

Experimental Protocols

The characterization of a kinase inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.

Materials:

-

Recombinant Trk kinase (TrkA, TrkB, or TrkC)

-

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).

-

Add the recombinant Trk kinase to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of the inhibitor on the proliferation of cancer cells that are dependent on Trk signaling.

Materials:

-

Ba/F3 cells engineered to express a Trk fusion protein (e.g., ETV6-NTRK3)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well cell culture plates

Procedure:

-

Seed the Ba/F3-Trk fusion cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the diluted inhibitor or vehicle control to the cells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each inhibitor concentration and determine the IC50 value.

Western Blot Analysis of Trk Phosphorylation

This technique is used to directly assess the inhibitory effect of this compound on the phosphorylation of Trk and its downstream signaling proteins in cells.

Materials:

-

Cancer cell line with a Trk fusion (e.g., KM12 cells)

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Trk, anti-total-Trk, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate the Trk-fusion cancer cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. The intensity of the phospho-protein bands relative to the total protein bands indicates the level of inhibition.

Experimental Workflow for Characterization of a Novel Trk Inhibitor

The development and characterization of a novel Trk inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Caption: A typical experimental workflow for kinase inhibitor characterization.

Conclusion

This compound is a valuable research tool for studying the biology of Trk kinases and for the preclinical evaluation of type II Trk inhibition as a therapeutic strategy. Its potent activity against wild-type and mutant Trk isoforms highlights the potential of type II inhibitors to address clinical resistance to first-generation Trk-targeted therapies. The information and protocols provided in this guide are intended to support researchers and drug development professionals in their efforts to further investigate this compound and to advance the development of novel cancer therapeutics targeting the Trk signaling pathway.

References

The Role of Tropomyosin Receptor Kinase (Trk) Signaling in Cancer Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tropomyosin Receptor Kinase (Trk) family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, and their respective neurotrophin ligands, are pivotal for the development and function of the nervous system.[1][2] However, the aberrant activation of Trk signaling pathways has been identified as a potent oncogenic driver in a wide array of both pediatric and adult cancers.[2][3] Oncogenic activation typically occurs through chromosomal rearrangements leading to the formation of NTRK gene fusions, resulting in constitutively active chimeric proteins that drive tumor growth and survival.[1][3] These fusions are rare but recurrent across numerous tumor histologies, making them a prime target for precision oncology.[4][5] The development of highly selective Trk inhibitors, such as Larotrectinib and Entrectinib, which have received tumor-agnostic approvals, has revolutionized the treatment landscape for patients with NTRK fusion-positive cancers.[6][7] This guide provides a detailed overview of the core Trk signaling pathways, mechanisms of oncogenic activation, diagnostic strategies, and therapeutic interventions.

The Trk Signaling Axis: Ligands and Receptors

The Trk signaling cascade is initiated by the binding of neurotrophins to their cognate Trk receptors.[8] This family includes:

-

TrkA (encoded by NTRK1) : Preferentially binds Nerve Growth Factor (NGF).[9][10]

-

TrkB (encoded by NTRK2) : Binds Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 (NT-4/5).[9][10]

-

TrkC (encoded by NTRK3) : Primarily binds Neurotrophin-3 (NT-3).[10]

Ligand binding induces receptor dimerization, leading to autophosphorylation of specific tyrosine residues within the kinase domain.[3][7] This event creates docking sites for various adaptor proteins and enzymes, triggering the activation of downstream intracellular signaling pathways that are critical for cell proliferation, survival, and differentiation.[8][]

Mechanisms of Oncogenic Trk Activation

While Trk signaling is tightly regulated in normal physiology, its constitutive activation is a key event in the pathogenesis of certain cancers. The primary mechanisms include:

-

NTRK Gene Fusions : This is the most common mechanism of oncogenic Trk activation. Chromosomal rearrangements fuse the 3' region of an NTRK gene, containing the kinase domain, with the 5' region of an unrelated gene.[1] This results in a chimeric protein with ligand-independent, constitutive kinase activity, leading to persistent downstream signaling.[3][7]

-

Mutations : Point mutations within the NTRK genes can also lead to constitutive activation, although this is less common than fusions.[9]

-

Overexpression : Increased expression of wild-type Trk receptors and/or their neurotrophin ligands can create autocrine or paracrine signaling loops that promote tumor growth and survival, particularly in neuroblastomas.[10][12]

Downstream Signaling Pathways in Cancer

Activated Trk fusion proteins engage three principal downstream signaling cascades that are fundamental to cancer hallmarks.[3][8][13] These pathways collectively drive uncontrolled cell proliferation, inhibit apoptosis, and promote angiogenesis and metastasis.[9][12]

-

RAS-MAPK Pathway : This cascade promotes cell proliferation and differentiation.[8][14]

-

PI3K-AKT Pathway : A critical pathway for promoting cell survival and growth by inhibiting apoptosis.[8][15]

-

PLCγ Pathway : This pathway modulates cell motility and can contribute to invasion and metastasis.[3][16]

Prevalence and Clinical Significance of NTRK Fusions

NTRK gene fusions are found in a wide variety of solid tumors in both adult and pediatric populations.[4] While the overall prevalence is low in common cancers (often <1%), they are highly enriched in several rare cancer types.[4] This "tumor-agnostic" nature makes broad molecular testing crucial for identifying eligible patients.

Table 1: Prevalence of NTRK Gene Fusions and Efficacy of Trk Inhibitors

| Tumor Type | Representative NTRK Fusion Prevalence | Trk Inhibitor | Overall Response Rate (ORR) |

| Rare Tumors | |||

| Secretory Carcinoma (Breast & Salivary) | >90%[4][7] | Larotrectinib | 75% (Pooled Analysis)[17] |

| Infantile Fibrosarcoma | >90%[4][18] | Entrectinib | 57% (Pooled Analysis)[17][19] |

| Congenital Mesoblastic Nephroma | >83%[4] | ||

| Common Tumors | |||

| Thyroid Cancer | 1.3% - 26%[4][20] | ||

| Soft Tissue Sarcoma | 0.6% - 0.9%[21][22] | ||

| Lung Cancer (NSCLC) | <1%[6] | ||

| Colorectal Cancer | 0.7% - 2%[4] | ||

| Gliomas (Pediatric High-Grade) | ~40%[4] |

Note: ORR data is from pooled analyses of multiple tumor types and not specific to the individual histologies listed.

Therapeutic Targeting and Diagnostic Workflow

The development of potent and selective Trk inhibitors has transformed care for patients with NTRK fusion-positive cancers.[7] Larotrectinib and Entrectinib are first-generation inhibitors that block the ATP binding pocket of the Trk kinase domain, thereby inhibiting its activity and downstream signaling.[13][16]

Identifying patients who may benefit from these therapies requires a systematic diagnostic approach. A common workflow involves initial screening with immunohistochemistry (IHC) followed by a confirmatory molecular test like next-generation sequencing (NGS) or fluorescence in situ hybridization (FISH).[21][23]

Key Experimental Protocols

Protocol: Pan-Trk Immunohistochemistry (IHC)

This protocol outlines a general procedure for detecting Trk protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue, a common screening method for identifying potential NTRK fusion cases.[24][25]

-

Specimen Preparation : Cut 4-5 µm sections from FFPE tumor blocks and mount on positively charged slides.[26]

-

Deparaffinization and Rehydration : Bake slides at 60°C for 30 minutes. Deparaffinize in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Antigen Retrieval : Perform heat-induced epitope retrieval (HIER) using a high pH buffer (e.g., EDTA buffer, pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-40 minutes.[24] Allow slides to cool to room temperature.

-

Peroxidase Block : Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS or TBS).

-

Primary Antibody Incubation : Incubate with a pan-Trk primary antibody (e.g., clone EPR17341 or A7H6R) at an optimized dilution for 60 minutes at room temperature or overnight at 4°C.[24][25]

-

Detection System : Rinse and apply a polymer-based detection system (e.g., HRP-polymer anti-rabbit) according to the manufacturer's instructions.

-

Chromogen Application : Apply a chromogen substrate such as 3,3'-Diaminobenzidine (DAB) and incubate until a brown precipitate is visible.

-

Counterstaining and Mounting : Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and coverslip with permanent mounting medium.

-

Interpretation : A positive result is typically characterized by strong cytoplasmic and/or membranous staining.[23] Nuclear staining may be observed with certain fusion partners (e.g., ETV6).[23] Staining is compared to positive (e.g., appendix, brain tissue) and negative controls.

Protocol: Fluorescence In Situ Hybridization (FISH) for NTRK Rearrangements

FISH is used to confirm the presence of a chromosomal rearrangement involving an NTRK gene. This protocol describes the use of a break-apart probe.[27][28]

-

Probe Selection : Utilize a break-apart probe set for the specific NTRK gene of interest (NTRK1, NTRK2, or NTRK3). These probes consist of two different fluorophores labeling sequences on either side of the gene's breakpoint region.[27]

-

Slide Preparation : Use 4-5 µm FFPE sections. Pre-treat slides with protease to digest proteins and allow probe access to the nuclear DNA.[29]

-

Denaturation : Co-denature the probe and target DNA on the slide by heating to ~75°C for 5-10 minutes.

-

Hybridization : Incubate slides overnight at 37°C in a humidified chamber to allow the probes to anneal to their target sequences.

-

Post-Hybridization Washes : Wash slides in stringent salt solutions (e.g., SSC buffer) at an elevated temperature (e.g., 72°C) to remove non-specifically bound probes.[29]

-

Counterstaining : Apply a DNA counterstain, typically DAPI, which stains the nuclei blue.

-

Analysis : Using a fluorescence microscope, examine at least 50-100 non-overlapping tumor cell nuclei.

Protocol: Cell-Based Kinase Activity Assay

This protocol provides a framework for assessing the efficacy of a Trk inhibitor on a cancer cell line known to harbor an NTRK fusion. This can be adapted from various commercially available kinase assay kits.[14][31]

-

Cell Culture : Culture an NTRK fusion-positive cancer cell line (e.g., KM12, harboring TPM3-NTRK1) in appropriate media and conditions until ~80% confluency.

-

Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[32]

-

Inhibitor Treatment : Prepare serial dilutions of the Trk inhibitor in serum-free or low-serum media. Treat the cells with the inhibitor dilutions (and a vehicle control) for a specified time (e.g., 24, 48, or 72 hours).[32]

-

Lysis and Kinase Reaction : Lyse the cells to release cellular proteins. In an ELISA-plate format coated with a generic tyrosine kinase substrate, add the cell lysates along with an ATP solution to initiate the phosphorylation reaction.[14]

-

Detection :

-

Wash the plate to remove non-phosphorylated components.

-

Add a phosphotyrosine-specific antibody conjugated to an enzyme like horseradish peroxidase (HRP).[14]

-

Wash the plate again and add a colorimetric or chemiluminescent HRP substrate.

-

-

Data Acquisition : Read the plate on a spectrophotometer or luminometer. The signal intensity is proportional to the kinase activity.

-

Analysis : Plot the signal intensity against the inhibitor concentration to determine the IC50 value, representing the concentration of inhibitor required to reduce Trk kinase activity by 50%.

Conclusion

The dysregulation of Trk signaling, primarily through NTRK gene fusions, represents a clinically significant oncogenic driver across a multitude of cancer types. The success of tumor-agnostic Trk inhibitors has underscored the power of precision medicine, where treatment is guided by the underlying molecular alterations of a tumor rather than its tissue of origin. Continued research into overcoming resistance mechanisms and the development of next-generation inhibitors will further refine treatment strategies for patients with Trk-driven malignancies.[16][33] A robust understanding of the signaling pathways and the effective implementation of diagnostic workflows are essential for identifying patients who can benefit from these targeted therapies.

References

- 1. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trk receptor tyrosine kinases: a bridge between cancer and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A review of NTRK fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging Biomarkers- Innovative Therapies for NTRK Gene Fusion Testing [accc-cancer.org]

- 6. lung.org [lung.org]

- 7. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotrophin Signaling in Cancer | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 12. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Roles of TrkC Signaling in the Regulation of Tumorigenicity and Metastasis of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. becarispublishing.com [becarispublishing.com]

- 18. ntrkers.org [ntrkers.org]

- 19. Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Prevalence of NTRK Fusions in Canadian Solid Tumour Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Prevalence of neurotrophic tropomyosin receptor kinase (NTRK) fusion gene positivity in patients with solid tumors in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 23. meridian.allenpress.com [meridian.allenpress.com]

- 24. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Immunohistochemistry as a screening tool for NTRK gene fusions: results of a first Belgian ring trial - PMC [pmc.ncbi.nlm.nih.gov]

- 26. oncology.labcorp.com [oncology.labcorp.com]

- 27. All tests | Sonic Genetics [sonicgenetics.com.au]

- 28. Test Menu Details [portal.propath.com]

- 29. researchgate.net [researchgate.net]

- 30. zytovision.com [zytovision.com]

- 31. Receptor Tyrosine Kinase Assays [discoverx.com]

- 32. Selective, Intrinsically Fluorescent Trk Modulating Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 33. targetedonc.com [targetedonc.com]

An In-depth Technical Guide to NTRK Gene Fusions in Solid Tumors for Researchers and Drug Development Professionals

Abstract

The discovery of neurotrophic tyrosine receptor kinase (NTRK) gene fusions as oncogenic drivers in a wide array of solid tumors has ushered in a new era of precision oncology. This technical guide provides a comprehensive overview of the molecular biology of NTRK fusions, the signaling pathways they activate, and their clinical significance as prognostic and therapeutic biomarkers. Detailed methodologies for the detection of NTRK fusions, including immunohistochemistry, fluorescence in situ hybridization, reverse transcription-polymerase chain reaction, and next-generation sequencing, are presented. Furthermore, this document summarizes the clinical efficacy of TRK inhibitors, such as larotrectinib and entrectinib, and discusses the mechanisms of acquired resistance. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working to advance the understanding and treatment of NTRK fusion-positive cancers.

Introduction: The Molecular Biology of NTRK Gene Fusions

The neurotrophic tyrosine receptor kinase (NTRK) gene family, consisting of NTRK1, NTRK2, and NTRK3, encodes the tropomyosin receptor kinase (TRK) proteins TRKA, TRKB, and TRKC, respectively.[1][2][3] These transmembrane receptors are crucial for the development and function of the nervous system.[4] Under normal physiological conditions, the binding of neurotrophins to the extracellular domain of TRK receptors induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[4][5] This activation initiates downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are essential for cell proliferation, differentiation, and survival.[4][5]

Oncogenic activation of TRK signaling can occur through chromosomal rearrangements that result in the fusion of an NTRK gene with an unrelated partner gene.[6][7] The resulting chimeric protein contains the C-terminal kinase domain of the TRK protein fused to the N-terminal portion of the partner protein.[4] The partner gene often contributes a dimerization or oligomerization domain, leading to ligand-independent, constitutive activation of the TRK kinase domain.[4][5] This uncontrolled signaling drives tumorigenesis across a diverse range of pediatric and adult solid tumors.[2][7]

NTRK gene fusions are considered rare, with a prevalence of less than 1% in all solid tumors.[1][3] However, they are highly enriched in certain rare cancers, such as secretory carcinoma of the breast and salivary gland, and infantile fibrosarcoma, where their prevalence can exceed 90%.[2][8]

Signaling Pathways in NTRK Fusion-Positive Cancers

The constitutive activation of TRK fusion proteins leads to the aberrant and continuous stimulation of downstream signaling pathways that promote cell growth, proliferation, and survival. The primary signaling cascades involved are:

-

RAS/MAPK Pathway: This pathway is critical for cell proliferation and growth.[4]

-

PI3K/AKT Pathway: This cascade plays a central role in promoting cell survival and inhibiting apoptosis.[4]

-

PLCγ Pathway: Activation of this pathway can influence cell motility and invasion.

The sustained activation of these pathways by NTRK fusion proteins is a key driver of the malignant phenotype in these tumors.

Prevalence of NTRK Gene Fusions in Solid Tumors

The frequency of NTRK gene fusions varies significantly across different types of solid tumors. While they are rare in common malignancies, they are defining molecular alterations in several rare cancer types.

| Tumor Type | Prevalence of NTRK Fusions | References |

| High Prevalence (>90%) | ||

| Secretory Breast Carcinoma | >90% | [2][8] |

| Mammary Analogue Secretory Carcinoma (MASC) | >90% | [2][8] |

| Infantile Fibrosarcoma | >90% | [2][8] |

| Congenital Mesoblastic Nephroma | 83% | [1] |

| Intermediate Prevalence (5-25%) | ||

| Papillary Thyroid Cancer | 5-25% | [9] |

| Spitzoid Tumors | 16% | [1] |

| Low Prevalence (<5%) | ||

| Colorectal Cancer | 0.7-1.5% | [1] |

| Lung Cancer (NSCLC) | 0.2-0.3% | [1] |

| Sarcoma | ~1% | [1] |

| Glioma | ~1.4% | [10] |

| Head and Neck Cancer | ~0.2% | [1] |

| Cutaneous Melanoma | ~0.3% | [1] |

| Pan-Cancer (Adults) | 0.03-0.70% | [11] |

Methodologies for Detecting NTRK Gene Fusions

Accurate identification of NTRK gene fusions is critical for patient selection for TRK inhibitor therapy. Several methodologies are available, each with its own advantages and limitations.

Immunohistochemistry (IHC)

IHC is a widely available and cost-effective screening method that detects the overexpression of TRK proteins.

Principle: Pan-TRK antibodies, which recognize a conserved epitope in the C-terminus of all three TRK proteins, are used to stain tissue sections. Overexpression of TRK protein can be a surrogate marker for the presence of an NTRK gene fusion.

Detailed Protocol (Example using VENTANA pan-TRK Assay):

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are mounted on charged slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (e.g., Cell Conditioning 1, Ventana Medical Systems) for a specific duration (e.g., 64 minutes).

-

Primary Antibody Incubation: Slides are incubated with the pan-TRK (EPR17341) rabbit monoclonal primary antibody for a defined period (e.g., 16 minutes).

-

Detection System: A polymer-based detection system (e.g., OptiView DAB IHC Detection Kit, Ventana) is used. This often includes an amplification step to enhance the signal.[1]

-

Chromogen Application: Diaminobenzidine (DAB) is applied, resulting in a brown precipitate at the site of the antigen.

-

Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Slides are dehydrated, cleared, and coverslipped.

Interpretation: Staining is typically cytoplasmic, but can also be nuclear or membranous depending on the fusion partner.[12] A common scoring criterion for positivity is at least 1% of tumor cells showing staining of any intensity.[13] However, optimized protocols recommend a cutoff of ≥1 intensity of cytoplasmic staining in ≥50% of tumor cells and/or ≥1 intensity of nuclear staining in any percentage of tumor cells.[8]

Fluorescence In Situ Hybridization (FISH)

FISH is a molecular cytogenetic technique used to visualize specific DNA sequences in chromosomes.

Principle: Fluorescently labeled DNA probes are used to detect chromosomal rearrangements involving the NTRK genes. Break-apart probes are most commonly used, which consist of two differently colored probes that flank the NTRK gene. In a normal cell, the two probes appear as a single fused signal. In a cell with an NTRK rearrangement, the probes will be separated, resulting in distinct signals of different colors.

Detailed Protocol (Example):

-

Probe Preparation: Commercially available break-apart probes for NTRK1, NTRK2, and NTRK3 are used.

-

Tissue Pretreatment: FFPE sections are deparaffinized, rehydrated, and treated with a protease (e.g., pepsin) to permeabilize the cells.

-

Denaturation: The slide and the probe are denatured at a high temperature (e.g., 75°C for 5 minutes) to separate the double-stranded DNA.

-

Hybridization: The probe is applied to the slide and incubated overnight at a specific temperature (e.g., 37°C) to allow the probe to anneal to its target sequence.

-

Post-Hybridization Washes: Slides are washed in stringent solutions to remove non-specifically bound probes.

-

Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the slide is mounted with an anti-fade medium.

-

Analysis: Slides are visualized using a fluorescence microscope, and the signal patterns in a predefined number of tumor cell nuclei (e.g., 100) are scored. A positive result is typically defined as >15% of nuclei showing a break-apart signal pattern.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

RT-PCR is a sensitive method for detecting specific RNA transcripts.

Principle: RNA is first reverse transcribed into complementary DNA (cDNA). PCR is then used to amplify a specific target sequence. For NTRK fusion detection, primers are designed to span the fusion breakpoint, with one primer in the 5' partner gene and the other in the 3' NTRK gene.

Detailed Protocol (Example using a commercial kit):

-

RNA Extraction: Total RNA is extracted from FFPE tissue sections using a commercially available kit.

-

cDNA Synthesis: RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

Real-Time PCR: The cDNA is subjected to real-time PCR using a set of primers and fluorescently labeled probes specific for known NTRK fusion variants.[14]

-

Data Analysis: The amplification of a specific fusion transcript is detected by an increase in fluorescence. The cycle threshold (Ct) value is used to determine the presence and relative abundance of the fusion transcript.

Next-Generation Sequencing (NGS)

NGS is a high-throughput sequencing technology that allows for the simultaneous analysis of multiple genes.

Principle: DNA or RNA is extracted from the tumor sample, and a library of nucleic acid fragments is prepared. These fragments are then sequenced in a massively parallel manner. Bioinformatic analysis is used to identify gene fusions by detecting reads that span the fusion breakpoint. RNA-based NGS is generally preferred for NTRK fusion detection as it directly sequences the expressed fusion transcripts and can identify novel fusion partners.[2][15]

Detailed Workflow (Example RNA-based NGS):

-

Nucleic Acid Extraction: High-quality RNA is extracted from FFPE tissue.

-

Library Preparation: The RNA is fragmented, and adapters are ligated to the ends of the fragments. The RNA is then reverse transcribed to cDNA, which is amplified by PCR. Hybrid-capture methods are often used to enrich for target sequences, including the NTRK genes and a panel of known fusion partners.

-

Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality.

-

Alignment: Reads are aligned to the human reference genome.

-

Fusion Detection: Specialized algorithms are used to identify reads that map to two different genes, indicating a potential fusion event. These algorithms look for split reads and discordant paired-end reads.

-

Annotation and Filtering: Detected fusions are annotated with information about the genes involved, the breakpoint locations, and whether the fusion is in-frame. Fusions are filtered to remove artifacts and known benign variants.

-

Therapeutic Targeting of NTRK Fusions: TRK Inhibitors

The development of highly selective TRK inhibitors has revolutionized the treatment of NTRK fusion-positive cancers. These drugs have demonstrated remarkable efficacy in a tumor-agnostic manner.

Larotrectinib

Larotrectinib is a first-in-class, highly selective TRK inhibitor. Clinical trials have demonstrated its pan-cancer efficacy.

| Clinical Trial Data for Larotrectinib in TRK Fusion-Positive Cancers | |

| Parameter | Value |

| Overall Response Rate (ORR) | 57% - 79% |

| Complete Response (CR) | 16% - 22% |

| Median Duration of Response (DoR) | 43.3 months |

| Median Progression-Free Survival (PFS) | 24.6 months |

| ORR in Patients with CNS Metastases | 68% |

| References | [7][16][17][18] |

Entrectinib

Entrectinib is a potent inhibitor of TRKA/B/C, ROS1, and ALK. It has shown significant clinical activity in patients with NTRK fusion-positive solid tumors, including those with central nervous system (CNS) metastases.

| Clinical Trial Data for Entrectinib in TRK Fusion-Positive Cancers | |

| Parameter | Value |

| Overall Response Rate (ORR) | 57.4% - 61.2% |

| Complete Response (CR) | 7.4% - 15.7% |

| Median Duration of Response (DoR) | 10.4 - 20.0 months |

| Median Progression-Free Survival (PFS) | 11.2 - 13.8 months |

| Intracranial ORR | 54.5% - 63.6% |

| References | [1][8][13][19] |

Mechanisms of Acquired Resistance to TRK Inhibitors

Despite the durable responses to TRK inhibitors, acquired resistance can emerge over time. The primary mechanisms of resistance include:

-

On-target Mutations: These are mutations within the NTRK kinase domain that interfere with drug binding. The most common on-target resistance mutations occur in the:

-

Off-target Mechanisms: These involve the activation of bypass signaling pathways that circumvent the need for TRK signaling. Examples include the acquisition of mutations in genes such as BRAF, KRAS, or amplification of MET.[20][21]

The development of next-generation TRK inhibitors, such as selitrectinib and repotrectinib, aims to overcome some of these on-target resistance mutations.[22]

Conclusion

The identification of NTRK gene fusions as actionable oncogenic drivers has transformed the therapeutic landscape for a subset of patients with solid tumors. The availability of highly effective TRK inhibitors underscores the importance of routine molecular testing to identify these rare but clinically significant alterations. This technical guide provides a comprehensive resource for the scientific and clinical communities to understand the biology, detection, and treatment of NTRK fusion-positive cancers, with the ultimate goal of improving patient outcomes. As our understanding of resistance mechanisms grows, the development of next-generation inhibitors and combination therapies will be crucial to extending the long-term benefits of targeting this oncogenic pathway.

References

- 1. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]